molecular formula C11H14F3N3 B2804311 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine CAS No. 565453-20-5

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine

Cat. No. B2804311
CAS RN: 565453-20-5
M. Wt: 245.249
InChI Key: DAVHQAOEZPKBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is a chemical compound with the CAS Number: 565453-20-5. It has a molecular weight of 245.25 and its molecular formula is C11H14F3N3 . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridin-2-yl group attached to a piperidin-4-amine via a trifluoromethyl group .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 338.1±42.0 °C and its predicted density is 1.251±0.06 g/cm3 . The predicted pKa value is 9.79±0.20 .

Scientific Research Applications

Synthesis and Structural Analysis

This compound serves as a building block in the synthesis of various complex molecules. For example, a study by Rioton, Pardo, and Cossy (2017) detailed the synthesis of α-trifluoromethyl monocyclic piperidinic derivatives, which are synthesized from pipecolic acid or lactam derivatives by introducing a trifluoromethyl group, from pyridine or pyridinone derivatives by reduction, and other methods. These compounds have significant implications in medicinal chemistry and materials science due to their unique structural and electronic properties (Rioton, Pardo, & Cossy, 2017).

Catalysis and Chemical Transformations

Derivatives of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine have been employed as catalysts in chemical transformations. For instance, Mennenga, Dorn, Menzel, and Ritter (2015) synthesized poly(methacryloyl-4-(dialkylamino)pyridine) derivatives, which were used as effective catalysts in acylation chemistry. These catalysts demonstrated self-activation by neighboring group effects, highlighting their utility in facilitating various organic reactions (Mennenga, Dorn, Menzel, & Ritter, 2015).

Biological Activity

Research has also explored the biological activity of compounds containing the this compound moiety. For example, Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, and Banda (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from a related compound and evaluated their anticancer activity against various cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Chavva et al., 2013).

Optical and Material Properties

The structural features of this compound derivatives contribute to unique optical and material properties. Palion-Gazda, Machura, Klemens, Szłapa-Kula, Krompiec, Siwy, Janeczek, Schab-Balcerzak, Grzelak, and Maćkowski (2019) investigated terpyridine, thiazol-2-yl pyridine, and pyrazin-2-yl pyridine derivatives with electron-donating amino groups for their thermal, redox, UV–Vis absorption, and emission properties. The study provided insights into the structure-dependent fluorescence properties and the impact of amine donors and nitrogen-based π-deficient heterocycles on these properties (Palion-Gazda et al., 2019).

Safety and Hazards

“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-1-2-10(16-7-8)17-5-3-9(15)4-6-17/h1-2,7,9H,3-6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVHQAOEZPKBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from D7 and 2-chloro-5-ifluoromethylpyridine using the procedure outlined for Descriptions D1 and D2.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
D2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.